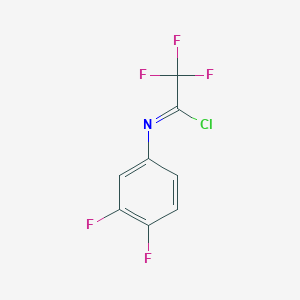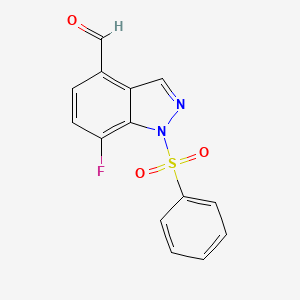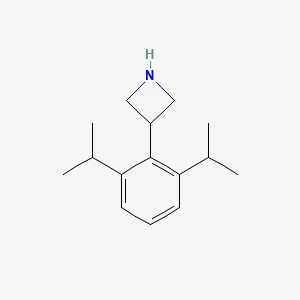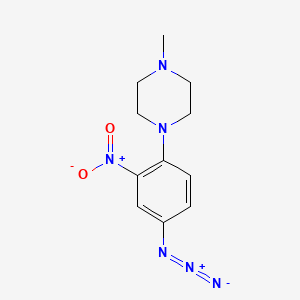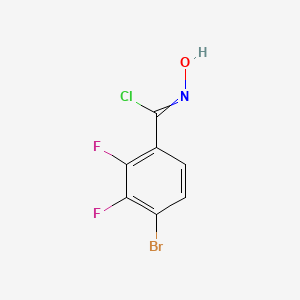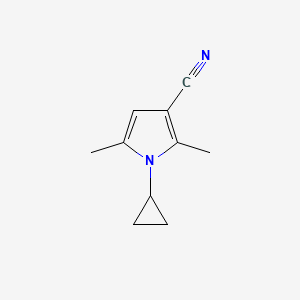![molecular formula C10H13ClO B13695735 4-[2-(Chloromethoxy)ethyl]toluene](/img/structure/B13695735.png)
4-[2-(Chloromethoxy)ethyl]toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Chloromethoxy)ethyl]toluene is an organic compound with the molecular formula C10H13ClO It is a derivative of toluene, where the methyl group is substituted with a 2-(chloromethoxy)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Chloromethoxy)ethyl]toluene typically involves the alkylation of toluene with 2-(chloromethoxy)ethyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with toluene to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at controlled temperatures and pressures. The use of zeolite catalysts can enhance the selectivity and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 4-[2-(Chloromethoxy)ethyl]toluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the chloromethoxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in organic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted toluenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[2-(Chloromethoxy)ethyl]toluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-[2-(Chloromethoxy)ethyl]toluene involves its reactivity towards various chemical reagents. The chloromethoxy group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparación Con Compuestos Similares
4-Ethyltoluene: An isomer of ethyltoluene with similar physical properties but different reactivity due to the presence of an ethyl group instead of a chloromethoxy group.
4-Methoxytoluene: Another derivative of toluene with a methoxy group, which has different chemical properties and applications.
Uniqueness: 4-[2-(Chloromethoxy)ethyl]toluene is unique due to the presence of the chloromethoxy group, which imparts distinct reactivity and potential applications compared to other toluene derivatives. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C10H13ClO |
|---|---|
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
1-[2-(chloromethoxy)ethyl]-4-methylbenzene |
InChI |
InChI=1S/C10H13ClO/c1-9-2-4-10(5-3-9)6-7-12-8-11/h2-5H,6-8H2,1H3 |
Clave InChI |
BPFQHRYKZYZHKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CCOCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



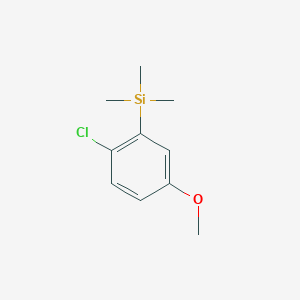
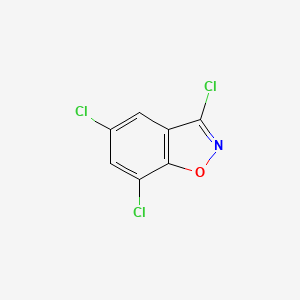
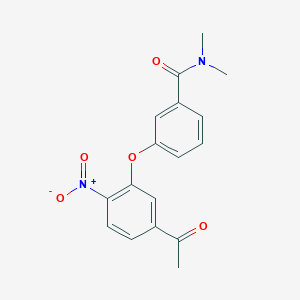
![O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride](/img/structure/B13695685.png)
